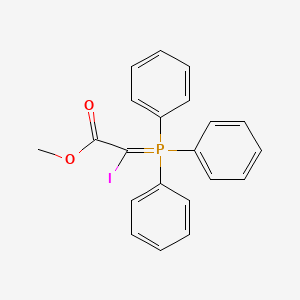
Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate is a chemical compound with the molecular formula C21H18IO2P. It is a derivative of triphenylphosphoranylidene acetate, where an iodine atom is introduced at the second carbon position. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate can be synthesized through a multi-step process. One common method involves the reaction of triphenylphosphine with methyl bromoacetate to form methyl (triphenylphosphoranylidene)acetate. This intermediate is then treated with iodine to introduce the iodine atom at the second carbon position, yielding methyl 2-iodo-2-(triphenylphosphoranylidene)acetate .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This involves precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Wittig Reactions: It can react with aldehydes or ketones to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Wittig Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used.
Wittig Reactions: The major products are alkenes.
Oxidation and Reduction: The products are typically the corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of methyl 2-iodo-2-(triphenylphosphoranylidene)acetate primarily involves its role as a Wittig reagent. In Wittig reactions, the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- Ethyl (triphenylphosphoranylidene)acetate
- Phenyl (triphenylphosphoranylidene)acetate
Uniqueness
Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for further functionalization through substitution reactions. This makes it a versatile reagent in organic synthesis compared to its non-iodinated counterparts .
Properties
CAS No. |
26480-86-4 |
|---|---|
Molecular Formula |
C21H18IO2P |
Molecular Weight |
460.2 g/mol |
IUPAC Name |
methyl 2-iodo-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C21H18IO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
IMCYSLFNFQFTDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















